N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide
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Overview
Description
N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and benzylamine.
Formation of Phthalazinone Core: The phthalic anhydride undergoes cyclization with hydrazine to form the phthalazinone core.
Substitution Reaction: The phthalazinone core is then subjected to a substitution reaction with benzylamine to introduce the benzyl group.
Acetylation: The final step involves the acetylation of the resulting compound to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce phthalazinone alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores.
Benzyl Substituted Compounds: Compounds with benzyl groups attached to different cores.
Uniqueness
N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
6033-11-0 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-benzyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-13-15-9-5-6-10-16(15)18(23)21(20-13)12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
InChI Key |
XQSHUJGQHWBKTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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